2-(2-Ethoxyphenoxy)ethanamine

Catalog No.
S1899108
CAS No.
6781-17-5
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyphenoxy)ethanamine

CAS Number

6781-17-5

Product Name

2-(2-Ethoxyphenoxy)ethanamine

IUPAC Name

2-(2-ethoxyphenoxy)ethanamine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8,11H2,1H3

InChI Key

OOKCBENPEIHOJG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCN

Canonical SMILES

CCOC1=CC=CC=C1OCCN

The exact mass of the compound 2-(2-Ethoxyphenoxy)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Ethoxyphenoxy)ethanamine (CAS 6781-17-5) is a bifunctional building block characterized by an ortho-ethoxyphenoxy ether linked to a primary amine. In industrial procurement, it is primarily sourced either as a critical synthetic precursor for alpha-1 adrenoceptor antagonists, most notably Tamsulosin, or as a highly purified pharmacopeial reference standard (Tamsulosin EP Impurity F) . Its polar basic character and specific substitution pattern dictate its utility in both API manufacturing and stability-indicating analytical procedures, making it an indispensable material for pharmaceutical process control and regulatory compliance .

Generic substitution of 2-(2-ethoxyphenoxy)ethanamine fails in both synthetic and analytical workflows due to strict structural and regulatory requirements. Replacing it with the closely related 2-(2-methoxyphenoxy)ethanamine alters the fundamental pharmacophore, yielding a non-compliant API with shifted receptor selectivity rather than the required Tamsulosin structure [1]. Furthermore, attempting to substitute the amine precursor with a halide equivalent (e.g., 2-(2-ethoxyphenoxy)ethyl bromide) fundamentally reverses the synthetic coupling strategy, often leading to increased rates of over-alkylation and secondary impurity formation that complicate downstream purification . In analytical settings, substituting certified reference grades with crude intermediates prevents accurate calibration for ICH Q3A/Q3B compliance, risking batch rejection during API release testing [2].

Pharmacophore Fidelity in API Synthesis

In the synthesis of Tamsulosin, the exact ortho-ethoxy substitution on the phenoxy ring is non-negotiable for achieving the correct API structure and alpha-1A receptor affinity. Utilizing 2-(2-ethoxyphenoxy)ethanamine provides this essential structural motif directly. Substituting with the in-class analog 2-(2-methoxyphenoxy)ethanamine yields a structurally distinct and non-compliant methoxy-analog, completely failing pharmacopeial identity tests for Tamsulosin [1].

Evidence DimensionAPI Structure & Regulatory Identity
Target Compound DataYields compliant Tamsulosin (ortho-ethoxy motif)
Comparator Or Baseline2-(2-Methoxyphenoxy)ethanamine (Yields non-compliant methoxy-analog)
Quantified Difference100% loss of API regulatory compliance
ConditionsStandard API synthetic coupling and structural validation

Procurement must source the exact ethoxy derivative to ensure the synthesized API meets strict pharmacopeial monographs.

Synthetic Route Control: Amine vs Halide Precursor

When constructing the secondary amine core of phenoxyethyl-substituted APIs, the choice of precursor dictates the impurity profile. Employing 2-(2-ethoxyphenoxy)ethanamine allows for controlled secondary amine formation via reductive amination. In contrast, using 2-(2-ethoxyphenoxy)ethyl bromide to alkylate a primary amine often results in significant over-alkylation, generating tertiary amine impurities that can reduce the primary pass yield and necessitate complex chromatographic purification .

Evidence DimensionOver-alkylation byproduct formation
Target Compound DataControlled secondary amine formation (high selectivity)
Comparator Or Baseline2-(2-Ethoxyphenoxy)ethyl bromide (Direct alkylation)
Quantified DifferenceSignificant reduction in tertiary amine impurities
ConditionsAPI coupling step (amine + ketone vs. amine + bromide)

Selecting the amine precursor enables a more selective synthetic route, reducing downstream purification costs and improving overall API yield.

Analytical Calibration for Batch Release

As a recognized pharmacopeial impurity (Tamsulosin EP Impurity F), highly purified 2-(2-ethoxyphenoxy)ethanamine is required for accurate analytical calibration in reversed-phase chromatography. Utilizing a certified reference standard of this compound ensures precise integration of its polar basic peaks, allowing detection limits aligned with ICH Q3A/Q3B thresholds. Crude or uncertified baseline materials fail to provide the quantitative reliability needed, leading to potential audit failures or batch rejections .

Evidence DimensionLimit of Quantitation (LOQ) Reliability
Target Compound DataCertified Reference Standard (enables precise quantification)
Comparator Or BaselineUncertified/Crude intermediate (unreliable calibration)
Quantified DifferenceGuaranteed analytical compliance vs. batch rejection risk
ConditionsReversed-phase HPLC/LC-MS impurity profiling

Procuring certified reference grades of this specific amine is mandatory for QA/QC departments to validate API stability and authorize batch release.

Tamsulosin API Manufacturing

Used as a primary building block for the synthesis of Tamsulosin, where the ortho-ethoxy group is critical for final drug efficacy and regulatory compliance .

Pharmacopeial Impurity Profiling (Impurity F)

Employed as a certified reference standard in HPLC and LC-MS assays to quantify process and degradation impurities during the batch release of Tamsulosin formulations.

Alpha-1 Adrenoceptor Antagonist Library Development

Utilized as a versatile phenoxyethylamine synthon in medicinal chemistry to explore novel receptor antagonists, leveraging its primary amine for diverse coupling reactions without the over-alkylation risks associated with halide precursors [1].

XLogP3

1.1

UNII

5DRS6GYW0H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

6781-17-5

Wikipedia

2-(2-ethoxyphenoxy)ethylamine

Dates

Last modified: 08-16-2023

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